2-Cyclobutylthiazole-4-carbaldehyde

Description

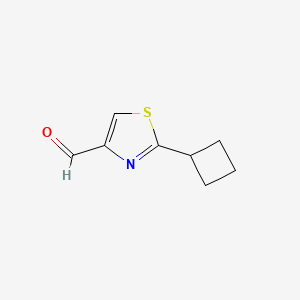

2-Cyclobutylthiazole-4-carbaldehyde is a heterocyclic organic compound featuring a thiazole ring substituted with a cyclobutyl group at position 2 and an aldehyde functional group at position 4. The thiazole moiety is a five-membered aromatic ring containing one sulfur and one nitrogen atom, which is commonly associated with bioactive properties in pharmaceuticals and agrochemicals. The aldehyde group at position 4 offers a reactive site for further derivatization, making this compound a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name |

2-cyclobutyl-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c10-4-7-5-11-8(9-7)6-2-1-3-6/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIXXRATWAOCEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=CS2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Cyclobutylthiazole-4-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the cyclobutyl and aldehyde groups. Common synthetic routes include:

Cyclization Reactions: The thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing precursors.

Functional Group Introduction: The cyclobutyl group can be introduced via alkylation reactions, while the aldehyde group can be added through formylation reactions.

Industrial Production: Industrial methods may involve optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

2-Cyclobutylthiazole-4-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

2-Cyclobutylthiazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclobutylthiazole-4-carbaldehyde involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes and receptors involved in various biological pathways.

Pathways: The compound can modulate metabolic pathways, leading to its observed biological effects.

Effects: These interactions can result in antimicrobial, antifungal, and anticancer activities, among others.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound can be compared to two primary classes of analogues:

Aromatic Aldehydes (e.g., 4-Hydroxybenzaldehyde)

Thiazole-4-carbaldehyde Derivatives (e.g., unsubstituted thiazole-4-carbaldehyde or derivatives with alternative substituents).

Comparison with 4-Hydroxybenzaldehyde

4-Hydroxybenzaldehyde is a phenolic aldehyde with a benzene ring, a hydroxyl group at position 4, and an aldehyde group. Key differences include:

- Bioactivity : 4-Hydroxybenzaldehyde exhibits antimicrobial activity against Staphylococcus aureus and Escherichia coli and anti-inflammatory effects via COX-2 inhibition . In contrast, the thiazole core and cyclobutyl group in this compound may enhance interactions with hydrophobic enzyme pockets (e.g., kinases), though empirical studies are lacking.

- Reactivity : The aldehyde group in both compounds enables condensation reactions, but the thiazole ring’s electron-deficient nature may accelerate nucleophilic additions compared to 4-hydroxybenzaldehyde’s electron-rich benzene ring.

Comparison with Thiazole-4-carbaldehyde Derivatives

Substituents on the thiazole ring significantly alter properties:

| Compound | Substituent | Key Features |

|---|---|---|

| Thiazole-4-carbaldehyde | None | Baseline reactivity; limited steric hindrance |

| 2-Methylthiazole-4-carbaldehyde | Methyl | Increased lipophilicity; moderate steric effects |

| This compound | Cyclobutyl | Enhanced steric bulk; potential for strained ring interactions |

- The cyclobutyl group introduces conformational strain, which may stabilize transition states in synthetic pathways or improve target binding specificity compared to methyl or unsubstituted analogues.

Research Findings and Limitations

- 4-Hydroxybenzaldehyde: Demonstrated anti-proliferative activity in cancer cells via apoptosis induction and antioxidant properties . These effects are attributed to its phenolic structure, which this compound lacks.

- Gaps in Data: No direct studies on this compound’s bioactivity or pharmacokinetics are available in the provided evidence. Comparisons rely on structural extrapolation and data from analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.